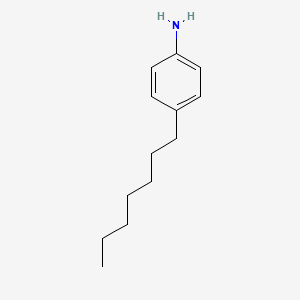

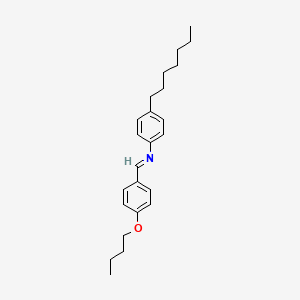

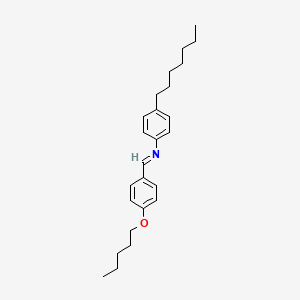

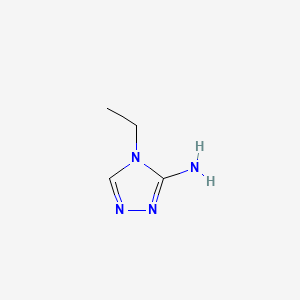

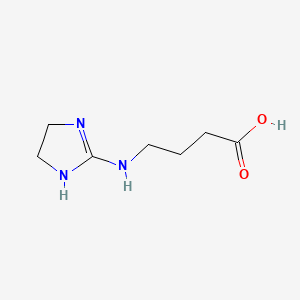

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid

Vue d'ensemble

Description

The compound "4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid" is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their presence in various biologically active compounds and potential therapeutic applications. The imidazole ring can be modified at different positions to yield a variety of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the base-catalyzed cyclization of certain precursors can lead to imidazole compounds with amino groups, which are reactive intermediates for further chemical transformations . Parallel synthesis methods have also been employed to create libraries of imidazole derivatives, including those bearing amino acid esters, which can be used for screening in drug discovery . Additionally, regioselective synthesis methods have been developed to introduce substituents at specific positions on the imidazole ring, further expanding the chemical diversity of these compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. This method has revealed that in the crystalline state, certain imidazole derivatives exist in the 4-amino tautomer form, which is stabilized by an extensive hydrogen-bond network involving solvent molecules . The conformation of the imidazole ring can also influence the overall molecular geometry, as seen in compounds where the imidazole ring adopts an envelope conformation .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. They can react with ketones and aldehydes to form novel compounds, such as dihydropurines and purines, which are important structures in medicinal chemistry . The reactivity of the amino group on the imidazole ring allows for further functionalization and the formation of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, melting point, and reactivity. The intramolecular hydrogen bonding in some imidazole derivatives can predispose the presentation of pharmacophores, which are crucial for biological activity . The crystal structure of these compounds often reveals intermolecular interactions that can contribute to their stability and reactivity .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

One significant area of application is in the synthesis of heterocyclic compounds, where molecules like "4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid" may play a role as intermediates or reactants. The chemistry of heterocyclic compounds, such as imidazoles and their derivatives, is crucial for the development of new materials, pharmaceuticals, and biologically active molecules. For example, the reactivity and utility of certain heterocyclic scaffolds in generating diverse heterocycles and dyes have been extensively studied, highlighting their importance in synthetic chemistry and material science (Gomaa & Ali, 2020).

Drug Synthesis and Biological Activity

Another critical application is in drug synthesis and understanding the biological activity of compounds. The flexibility and reactivity of amino acids and their derivatives, including imidazole-related compounds, make them essential in designing and synthesizing new therapeutic agents. For instance, the role of hydantoin derivatives in medicinal chemistry underlines the significance of structurally similar compounds in developing drugs with a range of biological activities (Shaikh et al., 2023). Additionally, the applications of levulinic acid in drug synthesis demonstrate the potential of using biomolecules and their derivatives for creating more efficient and cleaner reaction pathways in pharmaceutical research (Zhang et al., 2021).

Antitumor Activity

Imidazole derivatives have been explored for their antitumor activities, indicating the potential use of related compounds in cancer research. Studies have detailed the structures and activities of various imidazole derivatives, offering insights into the design and synthesis of new antitumor drugs (Iradyan et al., 2009).

Safety And Hazards

The safety and hazards associated with imidazole-containing compounds have been studied7. However, the specific safety and hazards for “4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid” are not explicitly mentioned in the available literature7.

Orientations Futures

The future directions for the study and application of imidazole-containing compounds are vast, given their broad range of chemical and biological properties2. However, the specific future directions for “4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid” are not explicitly mentioned in the available literature2.

Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and study are recommended.

Propriétés

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c11-6(12)2-1-3-8-7-9-4-5-10-7/h1-5H2,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWNNBAZYUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179081 | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid | |

CAS RN |

24341-66-0 | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.